![molecular formula C31H27ClN2O4S B299251 1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione for lab experiments is its high potency and selectivity. The compound has been shown to exhibit a high degree of specificity towards its target proteins, which makes it a valuable tool for studying various signaling pathways in the body. However, one of the limitations of the compound is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease. Finally, the compound's potential use as a diagnostic tool for various diseases is also an area of interest for future research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound exhibits anti-inflammatory, anti-tumor, and anti-viral properties and has been studied for its potential use in the treatment of neurodegenerative diseases. The compound's high potency and selectivity make it a valuable tool for studying various signaling pathways in the body. However, its poor solubility is a limitation that needs to be addressed. There are several future directions for the study of the compound, including the development of more potent and selective analogs and investigation of its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 4-(1-adamantyl)aniline and 5-[(4-chlorophenyl)sulfanyl]-2-furaldehyde with ethyl acetoacetate. The resulting product is then subjected to cyclization to form the pyrimidinetrione ring. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C31H27ClN2O4S |
|---|---|
Peso molecular |
559.1 g/mol |
Nombre IUPAC |
(5E)-1-[4-(1-adamantyl)phenyl]-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C31H27ClN2O4S/c32-22-3-8-25(9-4-22)39-27-10-7-24(38-27)14-26-28(35)33-30(37)34(29(26)36)23-5-1-21(2-6-23)31-15-18-11-19(16-31)13-20(12-18)17-31/h1-10,14,18-20H,11-13,15-17H2,(H,33,35,37)/b26-14+ |
Clave InChI |
CFTQTGVBCFQBIH-VULFUBBASA-N |
SMILES isomérico |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N5C(=O)/C(=C/C6=CC=C(O6)SC7=CC=C(C=C7)Cl)/C(=O)NC5=O |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N5C(=O)C(=CC6=CC=C(O6)SC7=CC=C(C=C7)Cl)C(=O)NC5=O |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N5C(=O)C(=CC6=CC=C(O6)SC7=CC=C(C=C7)Cl)C(=O)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299170.png)
![2-{3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299171.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299172.png)
![2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299173.png)
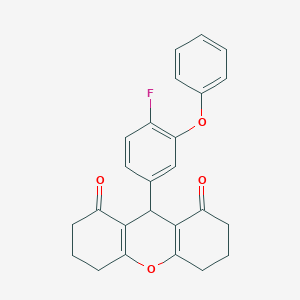
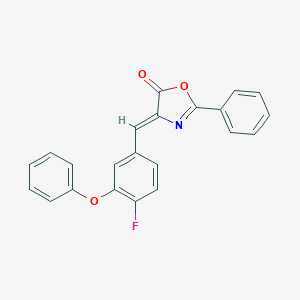
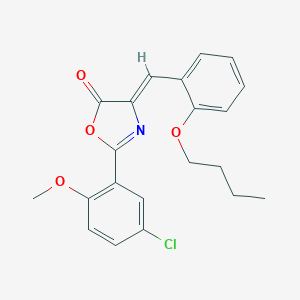
![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)
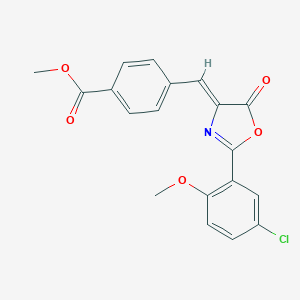
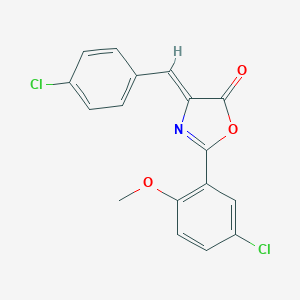

![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)